molecular formula C14H12N2 B14225114 (2-Benzylbuta-2,3-dien-1-yl)propanedinitrile CAS No. 654640-07-0

(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile

Katalognummer: B14225114
CAS-Nummer: 654640-07-0
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: KKTOHYLGRNRUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile is an organic compound characterized by its unique structure, which includes a benzyl group attached to a butadiene moiety and a propanedinitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylbuta-2,3-dien-1-yl)propanedinitrile typically involves multi-step reactions starting from readily available materials. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents to form trisubstituted butadienes . The reaction conditions often require the use of aryllithium reagents or Grignard reagents under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Benzylbuta-2,3-dien-1-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile is unique due to its combination of a benzyl group, a butadiene moiety, and a propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

654640-07-0

Molekularformel

C14H12N2

Molekulargewicht

208.26 g/mol

InChI

InChI=1S/C14H12N2/c1-2-12(9-14(10-15)11-16)8-13-6-4-3-5-7-13/h3-7,14H,1,8-9H2

InChI-Schlüssel

KKTOHYLGRNRUAD-UHFFFAOYSA-N

Kanonische SMILES

C=C=C(CC1=CC=CC=C1)CC(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.